6β-ヒドロキシトリアムシノロンアセトニド

説明

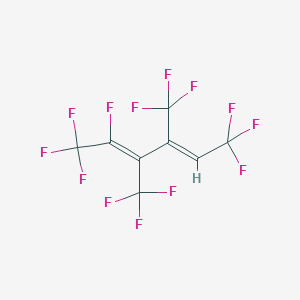

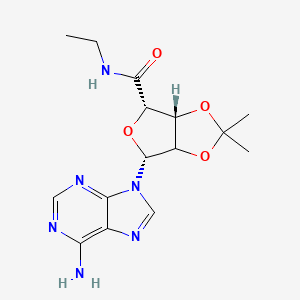

6beta-Hydroxytriamcinolone acetonide (6beta-HTA) is a synthetic corticosteroid that is used in a variety of medical and scientific applications. It is a derivative of triamcinolone acetonide, which is a naturally occurring steroid hormone produced in the adrenal gland. 6beta-HTA has been found to have a wide range of biological activities, including anti-inflammatory, immunosuppressive, anti-allergic, and anti-tumor effects. It has been used in the treatment of a variety of medical conditions, including asthma, allergies, and inflammatory bowel disease. In addition, 6beta-HTA has been used in a variety of scientific research applications, including in cell culture, gene expression, and tissue engineering.

科学的研究の応用

アンチドーピング研究

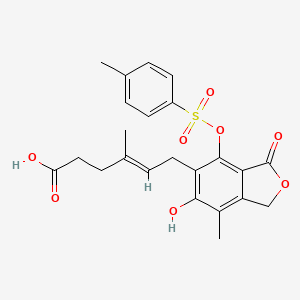

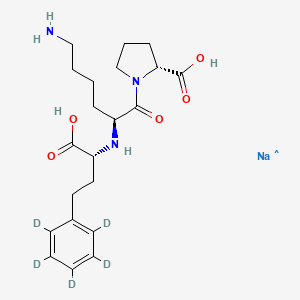

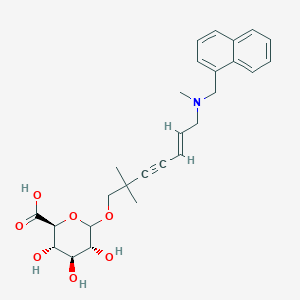

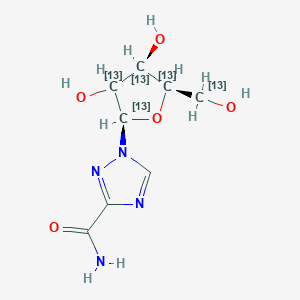

6β-ヒドロキシトリアムシノロンアセトニドは、アンチドーピング研究に使用されています。 これは、さまざまな皮膚疾患の治療に使用される合成コルチコステロイドであるトリアムシノロンアセトニド(TA)の代謝物です {svg_1}. 世界アンチドーピング機関(WADA)は、注射、経口、または直腸経路による投与の場合、競技におけるグルココルチコイドの使用を禁止しています {svg_2}. ただし、吸入または皮膚への局所塗布など、他の方法による投与は許可されています {svg_3}. 尿中6β-ヒドロキシトリアムシノロンアセトニドの濃度は、報告限界をはるかに下回っています {svg_4}.

皮膚疾患の治療

6β-ヒドロキシトリアムシノロンアセトニドの母体化合物であるトリアムシノロンアセトニドは、湿疹、皮膚炎、アレルギーなど、さまざまな皮膚疾患の治療に一般的に使用されています {svg_5}. これはトリアムシノロンの高力誘導体であり、プレドニゾンの約8倍の強さを持ちます {svg_6}.

口腔粘膜の治療

トリアムシノロンアセトニドは、半固形製剤で口腔粘膜に使用され、痛みを伴う病態を対症的に治療します {svg_7}. 製剤には、トリアムシノロンアセトニド(TA)とリドカイン塩酸塩(LIDO)の2つの有効成分が含まれています {svg_8}.

炎症性疾患の局所治療

トリアムシノロンアセトニドをロードしたポリウレタンインプラントは、関節炎、眼および神経炎症性疾患など、さまざまな病態の局所治療のために開発されています {svg_9}.

作用機序

Target of Action

6beta-Hydroxytriamcinolone acetonide is a metabolite of the synthetic corticosteroid triamcinolone acetonide . The primary targets of this compound are glucocorticoid receptors, which play a crucial role in regulating inflammation and immune responses .

Mode of Action

The compound binds very tightly to the glucocorticoid receptor . This binding suppresses the migration of polymorphonuclear leukocytes and reverses increased capillary permeability, leading to a decrease in inflammation . It also suppresses the immune system by reducing the activity and volume of the lymphatic system .

Biochemical Pathways

The major biochemical pathway involved in the action of 6beta-Hydroxytriamcinolone acetonide is the glucocorticoid receptor signaling pathway. The binding of the compound to the glucocorticoid receptor leads to changes in gene transcription, which can suppress inflammatory and immune responses .

Pharmacokinetics

The compound is formed from triamcinolone acetonide by the cytochrome P450 (CYP) isoforms CYP3A4, CYP3A5, and CYP3A7 . Triamcinolone acetonide is approximately 68% protein bound in plasma . The major metabolite of triamcinolone is 6-beta-hydroxy-triamcinolone .

Result of Action

The action of 6beta-Hydroxytriamcinolone acetonide results in the suppression of inflammation and immune responses. This can lead to relief from symptoms in various inflammatory conditions . The compound has been shown to provide good clinical benefit for up to 6 months and even longer .

Action Environment

The efficacy of 6beta-Hydroxytriamcinolone acetonide can be influenced by various environmental factors. For example, the solubility of the compound, the rate of absorption from the injected site, and the renal clearance rate can all affect its action

特性

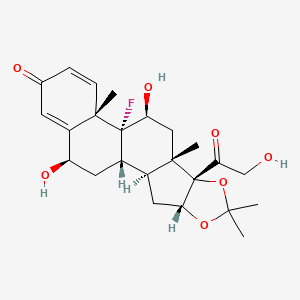

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12R,13S,19R)-12-fluoro-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO7/c1-20(2)31-19-9-13-14-8-16(28)15-7-12(27)5-6-21(15,3)23(14,25)17(29)10-22(13,4)24(19,32-20)18(30)11-26/h5-7,13-14,16-17,19,26,28-29H,8-11H2,1-4H3/t13-,14-,16+,17-,19+,21-,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMJSKWRCHLTCCW-PXGYRYRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@H](C5=CC(=O)C=C[C@@]53C)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801043297 | |

| Record name | (6beta)-6-Hydroxytriamcinolone acetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3869-32-7 | |

| Record name | 6-Hydroxytriamcinolone acetonide, (6beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003869327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6beta)-6-Hydroxytriamcinolone acetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDROXYTRIAMCINOLONE ACETONIDE, (6.BETA.)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6043C20V4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

A: The research paper identifies 6β-Hydroxytriamcinolone acetonide as a key metabolite of triamcinolone acetonide-21-phosphate. [] After either intramuscular or intravenous administration of the drug, 6β-Hydroxytriamcinolone acetonide was found to be the primary metabolite detected in the urine of dogs, monkeys, and rats. This finding suggests that 6β-hydroxylation of triamcinolone acetonide is a significant metabolic pathway for this drug in these species. Further research into the activity and properties of 6β-Hydroxytriamcinolone acetonide could be valuable for understanding the overall pharmacological profile of triamcinolone acetonide-21-phosphate.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

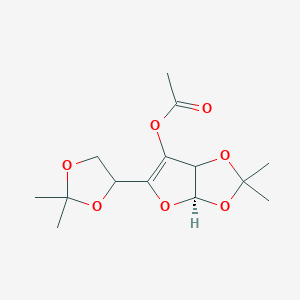

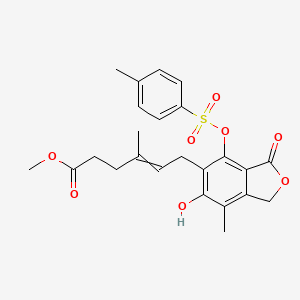

![[(3Ar,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B1140571.png)